![molecular formula C20H15N3O4 B2821307 N-((5-(苯并[d][1,3]二噁烷-5-基)异噁唑-3-基)甲基)-1H-吲哚-2-甲酸酰胺 CAS No. 1209710-39-3](/img/structure/B2821307.png)

N-((5-(苯并[d][1,3]二噁烷-5-基)异噁唑-3-基)甲基)-1H-吲哚-2-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

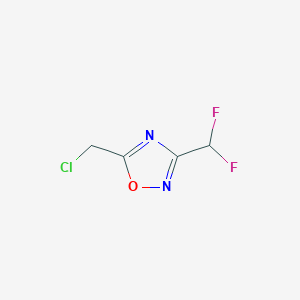

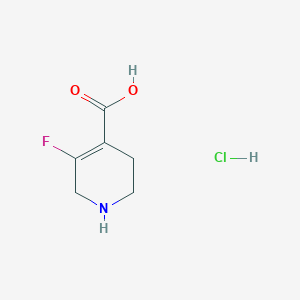

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of cell division, and its overexpression has been linked to the development and progression of various types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

科学研究应用

神经保护和阿尔茨海默病治疗

一项研究开发了一系列对组蛋白脱乙酰酶 6 (HDAC6) 具有有效抑制选择性的化合物。这些化合物,包括 N-羟基-4-((5-(4-甲氧基苯甲酰)-1H-吲哚-1-基)甲基)苯甲酰胺,已显示出降低 tau 蛋白的磷酸化和聚集,并具有神经保护活性。这表明通过改善受损的学习和记忆并在口服后穿过血脑屏障,该化合物有可能治疗阿尔茨海默病 (Lee 等,2018)。

抗菌和抗氧化活性

另一个应用领域涉及合成 N-(5,6-二甲基-1H-苯并咪唑-2-基)取代的羧酰胺,该羧酰胺对各种微生物表现出良好的抗菌活性,并具有显着的自由基清除和亚铁离子螯合活性。这突出了该化合物作为具有抗菌和抗氧化特性的生物活性分子的潜力 (Sindhe 等,2016)。

癌症治疗

在肿瘤学领域,开发了含有环胺的苯并咪唑羧酰胺 PARP 抑制剂,表现出优异的酶效和细胞效力。这些化合物,包括 2-[(R)-2-甲基吡咯烷-2-基]-1H-苯并咪唑-4-羧酰胺 (ABT-888),已进入人体 I 期临床试验,表明它们由于对 PARP-1 和 PARP-2 酶的效力而具有癌症治疗潜力 (Penning 等,2009)。

抗菌剂

对新型 5-((芳基)甲基)-3-(1H-吲哚-2-基)异恶唑和 5-((3-氯苯氧基)甲基)-3-(1-((1-(芳基)-1H-1,2,3-三唑-4-基)甲基)-1H-吲哚-2-基)异恶唑化合物的研究导致了有效抗菌剂的发现。这些研究旨在通过靶向神经肽 Y Y1 受体来解决对抗肥胖药物的需求,为开发具有抗菌特性的治疗剂提供了新途径 (Prashanthi 等,2021)。

作用机制

Target of Action

The primary targets of this compound are various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These cells are targeted due to their abnormal growth and proliferation characteristics, which contribute to the progression of cancer.

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or unnecessary cells. By inducing apoptosis, this compound can effectively reduce the number of cancer cells and slow down the progression of the disease.

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation and apoptosis . In particular, it disrupts the normal progression of the cell cycle, causing cells to accumulate in the S phase, where DNA replication occurs. This disruption prevents cancer cells from dividing and proliferating. Additionally, the compound triggers the apoptosis pathway, leading to the death of cancer cells.

Result of Action

The result of the compound’s action is a reduction in the number of cancer cells due to cell cycle arrest and induced apoptosis . This leads to a decrease in tumor size and potentially slows the progression of the disease.

属性

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c24-20(16-7-12-3-1-2-4-15(12)22-16)21-10-14-9-18(27-23-14)13-5-6-17-19(8-13)26-11-25-17/h1-9,22H,10-11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFMJGLZGFBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)

![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

![[(2R,3S)-1-Methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2821234.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)